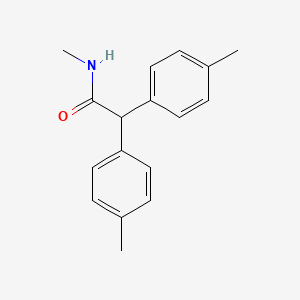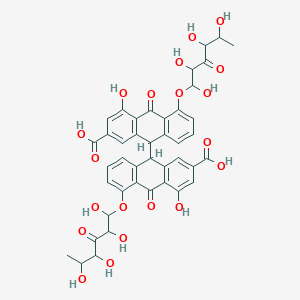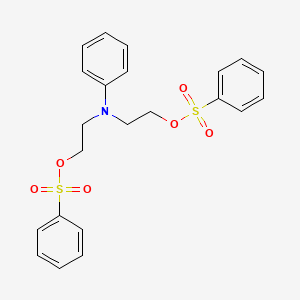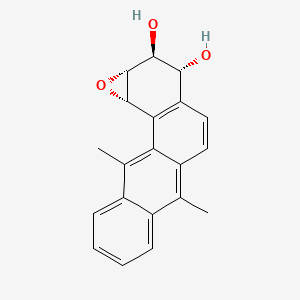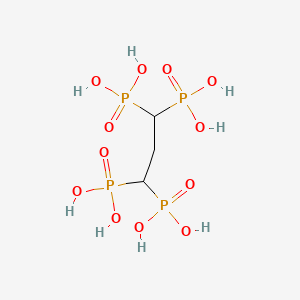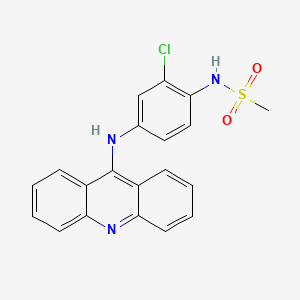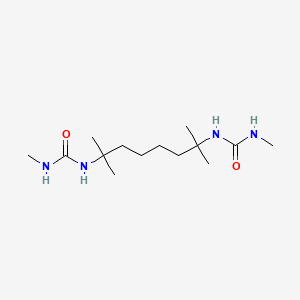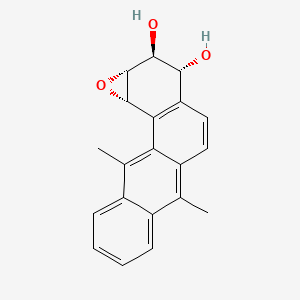![molecular formula C30H36O6 B12799140 (5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone CAS No. 57901-39-0](/img/structure/B12799140.png)
(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[166226,908,13021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone” is a complex organic molecule characterized by its unique pentacyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. Key steps may include:
Formation of the Pentacyclic Core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.
Introduction of Functional Groups: The dioxane and tetraene functionalities are introduced through selective oxidation and reduction reactions.
Chiral Resolution: Given the multiple chiral centers, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed to obtain the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scale-Up of Cyclization Reactions: Using flow chemistry or other scalable techniques to perform the cyclization steps efficiently.
Purification: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The tetraene moiety can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The dioxane ring can be reduced to form diols or other reduced products.
Substitution: Functional groups on the pentacyclic core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetraene moiety may yield epoxides, while reduction of the dioxane ring may produce diols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its multiple chiral centers and functional groups could interact with biological targets in unique ways.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its complex structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cellular receptors, modulating signaling pathways.
Modulation of Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparación Con Compuestos Similares
Similar Compounds
(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone: This compound itself.
Other Pentacyclic Compounds: Compounds with similar pentacyclic structures but different functional groups.
Dioxane and Tetraene Derivatives: Compounds containing dioxane or tetraene moieties with different substituents.
Uniqueness
This compound is unique due to its specific combination of a pentacyclic core, multiple chiral centers, and the presence of both dioxane and tetraene functionalities
Propiedades
Número CAS |
57901-39-0 |
|---|---|
Fórmula molecular |
C30H36O6 |
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone |
InChI |
InChI=1S/C30H36O6/c1-17-19-5-9-29(3)11-7-26(32)22(23(29)13-19)16-36-28(34)18(2)20-6-10-30(4)12-8-25(31)21(24(30)14-20)15-35-27(17)33/h7-8,11-12,17-20H,5-6,9-10,13-16H2,1-4H3/t17-,18-,19+,20+,29-,30-/m0/s1 |
Clave InChI |
ILKXBUFXPNPCHO-HQVDOUSHSA-N |
SMILES isomérico |
C[C@H]1[C@@H]2CC[C@]3(C=CC(=O)C(=C3C2)COC(=O)[C@H]([C@@H]4CC[C@]5(C=CC(=O)C(=C5C4)COC1=O)C)C)C |
SMILES canónico |
CC1C2CCC3(C=CC(=O)C(=C3C2)COC(=O)C(C4CCC5(C=CC(=O)C(=C5C4)COC1=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


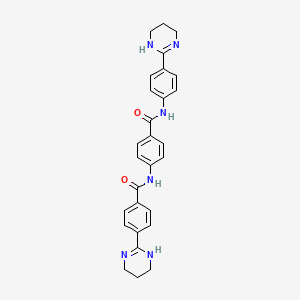
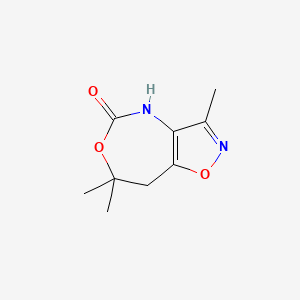

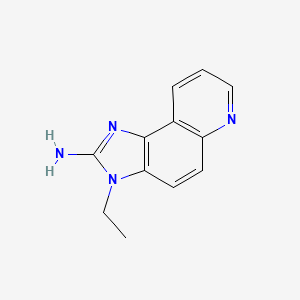
![2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one](/img/structure/B12799092.png)
